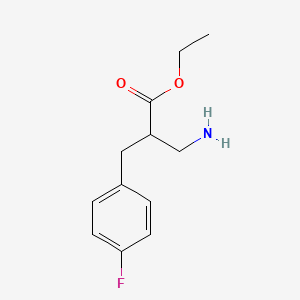
rel-(1R,5R)-5-((tert-Butoxycarbonyl)amino)-4,4-difluorocycloheptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid: is a synthetic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid typically involves multiple steps, including the introduction of the Boc protecting group, fluorination, and cyclization. The general synthetic route may include:
Protection: Introduction of the Boc group to protect the amine functionality.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the cycloheptane ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups such as esters or amides.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the fluorine atoms or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may yield alcohols.
科学的研究の応用
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group may interact with enzymes or receptors, while the fluorine atoms can influence the compound’s reactivity and binding affinity. The cycloheptane ring provides structural rigidity, which can affect the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
- rac-(1R,4R,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
Uniqueness
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid is unique due to the presence of two fluorine atoms and the cycloheptane ring, which distinguish it from other similar compounds
特性
分子式 |
C13H21F2NO4 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
(1R,5R)-4,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-5-4-8(10(17)18)6-7-13(9,14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t8-,9-/m1/s1 |
InChIキー |
OWWIJIWLMHEECC-RKDXNWHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CCC1(F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CCC1(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)


![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)




![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)

![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
